1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene
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Overview
Description
1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a tert-butyl group attached to a cyclohexylidene moiety, which is further linked to an aminooxycarbonyl group and a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexylidene Intermediate: The initial step involves the reaction of cyclohexanone with tert-butylamine under acidic conditions to form the cyclohexylidene intermediate.
Aminooxycarbonylation: The cyclohexylidene intermediate is then reacted with an aminooxycarbonylating agent, such as N-hydroxysuccinimide carbonate, to introduce the aminooxycarbonyl group.
Coupling with Methylbenzene: The final step involves the coupling of the aminooxycarbonylated intermediate with 4-methylbenzene under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the cyclohexylidene moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-chlorobenzene
- 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-nitrobenzene
Uniqueness
1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
[(4-tert-butylcyclohexylidene)amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-13-5-7-14(8-6-13)17(20)21-19-16-11-9-15(10-12-16)18(2,3)4/h5-8,15H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHQBQKMLSOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C2CCC(CC2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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